molecular formula C10H16Cl4N4 B15155608 Naphthalene-1,2,5,6-tetraamine tetrahydrochloride

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride

Cat. No.: B15155608
M. Wt: 334.1 g/mol
InChI Key: GGCKABNZFDSHFP-UHFFFAOYSA-N
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Description

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride is a chemical compound with the molecular formula C₁₀H₁₆Cl₄N₄ and a molecular weight of 334.1 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains four amine groups attached to the naphthalene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride can be synthesized through a series of chemical reactions involving nitration, reduction, and amination of naphthalene derivatives. One common method involves the dinitration of 1,5-naphthalenediamine, followed by reduction and subsequent amination to introduce the amine groups . The reaction conditions typically involve the use of strong acids and reducing agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of naphthalene-1,2,5,6-tetraamine tetrahydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized polymers and other advanced materials .

Biological Activity

Naphthalene-1,2,5,6-tetraamine tetrahydrochloride (NTA) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Naphthalene-1,2,5,6-tetraamine can be synthesized from 1,5-naphthalenediamine through various chemical reactions involving regioselective dinitration and reduction processes. The synthesis of its salts has been documented as well, which can serve as precursors for other nitrogen-containing compounds .

Biological Activity Overview

NTA exhibits several biological activities that have been investigated in various studies:

  • Anticancer Properties : Research has shown that naphthalene derivatives can possess anticancer properties. For instance, inhalation studies on naphthalene in rats indicated increased incidences of respiratory epithelial adenoma and olfactory neuroblastoma, suggesting a potential link to carcinogenic activity . While this raises concerns about toxicity, it also highlights the need for further exploration of its therapeutic potential against certain cancers.
  • Genotoxicity : Naphthalene has been evaluated for its genotoxic effects. In cytogenetic tests with cultured Chinese hamster ovary cells, it induced significant increases in sister chromatid exchanges and chromosomal aberrations with metabolic activation . This genotoxic effect may limit the use of naphthalene derivatives in clinical settings but also suggests avenues for developing targeted therapies.

Case Study 1: Inhalation Studies in Rats

A comprehensive inhalation study conducted on F344/N rats exposed to naphthalene revealed significant findings regarding its biological activity. The study reported:

  • Increased Incidences of Neoplasms : Male and female rats showed a significant increase in the incidence of neuroblastoma and adenoma associated with naphthalene exposure.
  • Non-neoplastic Lesions : Exposure led to various non-neoplastic lesions such as atypical hyperplasia and chronic inflammation in the nasal epithelium .

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing derivatives of naphthalene demonstrated that modifications could enhance biological activity. For instance, the introduction of guanidino groups into the naphthalene structure resulted in new redox-active compounds with potential applications in electron transfer processes .

Data Table: Biological Effects of Naphthalene Derivatives

Biological ActivityObserved EffectReference
AnticancerIncreased incidence of adenomas
GenotoxicityInduction of chromosomal aberrations
Redox ActivityEnhanced electron transfer capabilities

Properties

Molecular Formula

C10H16Cl4N4

Molecular Weight

334.1 g/mol

IUPAC Name

naphthalene-1,2,5,6-tetramine;tetrahydrochloride

InChI

InChI=1S/C10H12N4.4ClH/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13;;;;/h1-4H,11-14H2;4*1H

InChI Key

GGCKABNZFDSHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl

Origin of Product

United States

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